molecular formula C10H22N2O3 B13859403 N-(5,5-Diethoxypentyl)-N-methylnitrous Amide

N-(5,5-Diethoxypentyl)-N-methylnitrous Amide

Katalognummer: B13859403
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: MPGOWRXTBMUWHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,5-Diethoxypentyl)-N-methylnitrous Amide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrous amide group attached to a 5,5-diethoxypentyl chain, which imparts specific chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-Diethoxypentyl)-N-methylnitrous Amide typically involves the reaction of 5,5-diethoxypentylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

5,5-Diethoxypentylamine+Nitrous AcidN-(5,5-Diethoxypentyl)-N-methylnitrous Amide\text{5,5-Diethoxypentylamine} + \text{Nitrous Acid} \rightarrow \text{this compound} 5,5-Diethoxypentylamine+Nitrous Acid→N-(5,5-Diethoxypentyl)-N-methylnitrous Amide

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5,5-Diethoxypentyl)-N-methylnitrous Amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitro compounds and oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted amides and related compounds.

Wissenschaftliche Forschungsanwendungen

N-(5,5-Diethoxypentyl)-N-methylnitrous Amide has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(5,5-Diethoxypentyl)-N-methylnitrous Amide exerts its effects involves interactions with specific molecular targets. The nitrous amide group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5,5-Dimethoxypentyl)-N-methylnitrous Amide
  • N-(5,5-Diethoxypentyl)-N-ethylnitrous Amide
  • N-(5,5-Diethoxypentyl)-N-methylcarbamic Amide

Uniqueness

N-(5,5-Diethoxypentyl)-N-methylnitrous Amide stands out due to its specific structural features, which impart unique reactivity and potential applications. The presence of the 5,5-diethoxypentyl chain and the nitrous amide group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H22N2O3

Molekulargewicht

218.29 g/mol

IUPAC-Name

N-(5,5-diethoxypentyl)-N-methylnitrous amide

InChI

InChI=1S/C10H22N2O3/c1-4-14-10(15-5-2)8-6-7-9-12(3)11-13/h10H,4-9H2,1-3H3

InChI-Schlüssel

MPGOWRXTBMUWHI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCCCN(C)N=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.